N-(4,6-dimethylpyridin-2-yl)-2-nitrobenzenesulfonamide
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Overview
Description
N-(4,6-dimethylpyridin-2-yl)-2-nitrobenzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with methyl groups at the 4 and 6 positions, and a nitrobenzenesulfonamide moiety, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyridin-2-yl)-2-nitrobenzenesulfonamide typically involves the reaction of 2-amino-4,6-dimethylpyridine with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial processes may also incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyridin-2-yl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The methyl groups on the pyridine ring can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: N-(4,6-dimethylpyridin-2-yl)-2-aminobenzenesulfonamide.
Oxidation: N-(4,6-dimethylpyridin-2-yl)-2-nitrobenzenesulfonic acid.
Scientific Research Applications
N-(4,6-dimethylpyridin-2-yl)-2-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyridin-2-yl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonamide moiety can form hydrogen bonds with target proteins, affecting their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethylpyridin-2-yl)-2,2-diphenylacetamide
- N-(4,6-dimethylpyridin-2-yl)-3,4,5-triethoxybenzamide
- N-(4,6-dimethylpyridin-2-yl)-benzènethiocarboxamide
Uniqueness
N-(4,6-dimethylpyridin-2-yl)-2-nitrobenzenesulfonamide is unique due to its combination of a nitro group and a sulfonamide moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H13N3O4S |
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Molecular Weight |
307.33 g/mol |
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H13N3O4S/c1-9-7-10(2)14-13(8-9)15-21(19,20)12-6-4-3-5-11(12)16(17)18/h3-8H,1-2H3,(H,14,15) |
InChI Key |
KEVZUSAXJIMECG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C |
Origin of Product |
United States |
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